cis-3-amino-1-(trifluoromethyl)cyclohexanol
Overview
Description
cis-3-amino-1-(trifluoromethyl)cyclohexanol: is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.1715 g/mol . It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of cis-3-amino-1-(trifluoromethyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the cyclohexane ring.
Amination and hydroxylation:
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification apply.
Chemical Reactions Analysis
cis-3-amino-1-(trifluoromethyl)cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-3-amino-1-(trifluoromethyl)cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of cis-3-amino-1-(trifluoromethyl)cyclohexanol involves its interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes .
Comparison with Similar Compounds
cis-3-amino-1-(trifluoromethyl)cyclohexanol can be compared with other similar compounds, such as:
trans-3-amino-1-(trifluoromethyl)cyclohexanol: This isomer has a different spatial arrangement of the functional groups, leading to different chemical and biological properties.
3-amino-1-(trifluoromethyl)cyclohexanone: This compound has a ketone group instead of a hydroxyl group, resulting in different reactivity and applications.
3-(trifluoromethyl)cyclohexanol:
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,3S)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVZQHBPFIBHU-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@](C1)(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820746-53-9 | |
Record name | rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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